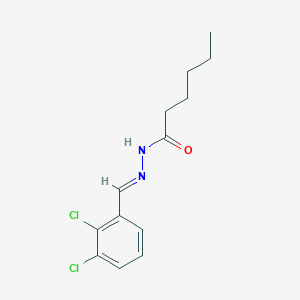![molecular formula C15H12Cl2N2O2 B3847740 4-chloro-N-[(E)-1-(4-chlorophenyl)ethylideneamino]-2-hydroxybenzamide](/img/structure/B3847740.png)
4-chloro-N-[(E)-1-(4-chlorophenyl)ethylideneamino]-2-hydroxybenzamide
Descripción general
Descripción
4-chloro-N-[(E)-1-(4-chlorophenyl)ethylideneamino]-2-hydroxybenzamide is a synthetic organic compound characterized by its unique chemical structure. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a benzamide core with chloro and hydroxy substituents, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[(E)-1-(4-chlorophenyl)ethylideneamino]-2-hydroxybenzamide typically involves the condensation of 4-chloro-2-hydroxybenzamide with 4-chlorobenzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to promote the formation of the imine linkage, resulting in the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-N-[(E)-1-(4-chlorophenyl)ethylideneamino]-2-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The imine linkage can be reduced to form an amine derivative.
Substitution: The chloro substituents can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the chloro groups.
Major Products Formed
Oxidation: Formation of 4-chloro-N-[(E)-1-(4-chlorophenyl)ethylideneamino]-2-ketobenzamide.
Reduction: Formation of 4-chloro-N-[(E)-1-(4-chlorophenyl)ethylamino]-2-hydroxybenzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-chloro-N-[(E)-1-(4-chlorophenyl)ethylideneamino]-2-hydroxybenzamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-[(E)-1-(4-chlorophenyl)ethylideneamino]-2-hydroxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The hydroxy and imine groups play a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions.
Comparación Con Compuestos Similares
Similar Compounds
4-chloroacetanilide: An acetamide derivative with similar chloro and phenyl substituents.
4-chlorobenzamide: A simpler benzamide derivative with a single chloro substituent.
4-chloro-2-hydroxybenzaldehyde: A precursor in the synthesis of the target compound.
Uniqueness
4-chloro-N-[(E)-1-(4-chlorophenyl)ethylideneamino]-2-hydroxybenzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both chloro and hydroxy groups, along with the imine linkage, makes it a versatile compound for various applications.
Propiedades
IUPAC Name |
4-chloro-N-[(E)-1-(4-chlorophenyl)ethylideneamino]-2-hydroxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O2/c1-9(10-2-4-11(16)5-3-10)18-19-15(21)13-7-6-12(17)8-14(13)20/h2-8,20H,1H3,(H,19,21)/b18-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUYHIYCYGTNRP-GIJQJNRQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=C(C=C(C=C1)Cl)O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=C(C=C(C=C1)Cl)O)/C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-2-iodobenzamide](/img/structure/B3847667.png)
![4-chloro-N-[(E)-(2-chlorophenyl)methylideneamino]-2-hydroxybenzamide](/img/structure/B3847681.png)



![4-chloro-N-[(E)-(2,3-dichlorophenyl)methylideneamino]-2-hydroxybenzamide](/img/structure/B3847716.png)

![(1E)-1-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE](/img/structure/B3847726.png)
![N-[(E)-(4-bromophenyl)methylideneamino]-4-chloro-2-hydroxybenzamide](/img/structure/B3847738.png)
![N'-[1-(4-chlorophenyl)ethylidene]nicotinohydrazide](/img/structure/B3847741.png)
![N'-[1-(4-chlorophenyl)ethylidene]-4-methylbenzohydrazide](/img/structure/B3847743.png)
![N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]naphthalene-1-carboxamide](/img/structure/B3847747.png)
![3-bromo-N'-[(1E)-3,4-dihydronaphthalen-1(2H)-ylidene]benzohydrazide](/img/structure/B3847753.png)
